molecular formula C19H17NO B3172158 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline CAS No. 946715-94-2

2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

Cat. No.: B3172158
CAS No.: 946715-94-2
M. Wt: 275.3 g/mol
InChI Key: SAVVOYJXZKYPBE-UHFFFAOYSA-N
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Description

Contextual Overview of Aryl Ether Amines in Advanced Chemical Research

Aryl ether amines are a class of organic compounds characterized by an amine group and an ether linkage attached to aromatic rings. This structural motif is a cornerstone in the synthesis of advanced polymers, particularly aromatic polyimides and poly(ether ether ketone) (PEEK) analogues. The ether bridge imparts a degree of flexibility and solubility to the polymer backbone, which enhances processability without significantly compromising thermal stability. mdpi.comresearchgate.net

In polymer chemistry, diamine monomers containing aryl ether linkages are frequently used to create poly(ether imide)s. These materials are known for their exceptional thermal resistance, mechanical strength, and chemical inertness, making them suitable for applications in the aerospace, electronics, and automotive industries. researchgate.nettcichemicals.com The specific arrangement of the ether and amine groups on the aromatic rings can influence the final properties of the polymer, such as its glass transition temperature and crystallinity. mdpi.com Research has also explored the use of aryl ether amines in the development of poly(aryl ether amide)s, where the amide group activates the molecule for nucleophilic aromatic substitution, facilitating polymerization. ibm.com

Significance of Biphenyl (B1667301) and Aniline (B41778) Scaffolds in Contemporary Organic Synthesis and Materials Science

The biphenyl and aniline scaffolds are fundamental building blocks in modern chemistry, each contributing unique properties to the molecules they form. researchgate.netresearchgate.net Their combination within a single structure, as seen in 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, creates a molecule with multifaceted potential.

The biphenyl scaffold , consisting of two connected phenyl rings, provides rigidity, thermal stability, and a planar, conjugated system. This structure is integral to the design of liquid crystals, agrochemicals, and numerous pharmaceutical agents. researchgate.netresearchgate.net In materials science, the biphenyl unit is highly valued for its electronic properties. Biphenyl derivatives are extensively investigated as organic semiconductors for applications in Organic Light Emitting Diodes (OLEDs) and Organic Field Effect Transistors (OFETs). bohrium.comalfa-chemistry.com The ability of the biphenyl structure to facilitate charge transport makes it a key component in hole-blocking and charge-transporting materials. alfa-chemistry.comroyalsocietypublishing.org

The aniline scaffold is one of the most crucial building blocks in organic chemistry, serving as a precursor for dyes, pharmaceuticals, and polymers. researchgate.net In the context of materials science, aniline derivatives are precursors to polyaniline, a well-known conducting polymer. The amine group provides a reactive site for polymerization and other functionalization reactions, making it a versatile handle for constructing larger, more complex molecules. google.com The synthesis of substituted anilines and their subsequent polymerization are key steps in creating functional materials with tailored electronic and physical properties.

Table 2: Applications of Core Chemical Scaffolds
ScaffoldKey PropertiesPrimary Applications
Aryl Ether Flexibility, Solubility, Thermal StabilityHigh-performance polymers (e.g., Polyimides, PEEK), Engineering thermoplastics
Biphenyl Rigidity, π-Conjugation, Thermal StabilityLiquid crystals, Organic semiconductors (OLEDs, OFETs), Pharmaceuticals, Agrochemicals
Aniline Reactive Site (-NH₂), Redox ActivityDyes, Conducting polymers (Polyaniline), Pharmaceutical intermediates, Polymer monomers

Current Research Landscape and Emerging Trajectories for this compound

While dedicated studies on this compound are not widespread in publicly accessible literature, its chemical structure strongly suggests its role as a specialized monomer or key intermediate in the synthesis of advanced functional materials. The current research landscape is therefore defined by the potential applications derived from its constituent parts.

The most prominent emerging trajectory for this compound is its use as a precursor for novel aromatic polyimides. The molecule's aniline functional group allows it to act as a monomer in polycondensation reactions with dianhydrides. The resulting polymer would incorporate both the flexible, processability-enhancing aryl ether linkage and the rigid, high-stability biphenyl unit into its backbone. Such a poly(ether imide) could exhibit a unique combination of properties:

High Thermal Stability and Glass Transition Temperature (Tg): Conferred by the rigid biphenyl scaffold.

Enhanced Solubility and Processability: Due to the flexible ether linkage, which disrupts chain packing. mdpi.com

Tailored Optoelectronic Properties: The extended π-conjugation of the biphenyl system could be leveraged in materials for electronic applications.

A second research trajectory lies in the field of organic electronics. Given the prevalence of biphenyl aniline derivatives in charge-transporting materials, this compound could serve as a building block for new hole-transporting or semiconducting materials for use in OLEDs and other electronic devices. bohrium.comalfa-chemistry.com Further chemical modification of the amine group could be used to tune its electronic properties and optimize its performance in such applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(4-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-7-12-19(18(20)13-14)21-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVVOYJXZKYPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 1,1 Biphenyl 4 Yloxy 5 Methylaniline

Established Synthetic Routes to Aryl Ether Linkages

The diaryl ether framework is a common motif in numerous natural products and pharmaceutically active compounds. beilstein-journals.org Its synthesis is a cornerstone of organic chemistry, with several reliable methods available for its construction.

Nucleophilic Aromatic Substitution Reactions on Halogenated Biphenyls

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-O bonds. The reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.org

The mechanism proceeds in two steps:

Addition: The nucleophile (e.g., a phenoxide) attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final aryl ether product. libretexts.org

In the context of synthesizing the target molecule, an SNAr approach would necessitate a suitably activated halogenated biphenyl (B1667301). However, a simple 4-halobiphenyl is not sufficiently electron-deficient to readily undergo SNAr with an aminophenol under mild conditions. Activation would require the presence of groups like nitro (NO₂) or cyano (CN) on the biphenyl ring, which would later need to be removed or transformed, adding steps to the synthesis. bsb-muenchen.dedatapdf.com

Copper-Catalyzed and Palladium-Catalyzed Aryl Ether Syntheses

To overcome the limitations of SNAr, particularly for non-activated aryl halides, transition metal-catalyzed cross-coupling reactions have become indispensable tools.

Copper-Catalyzed Ullmann Condensation: First reported by Fritz Ullmann in 1905, the Ullmann condensation is a classic method for synthesizing diaryl ethers by coupling an aryl halide with a phenol (B47542) in the presence of copper. scielo.org.mxnih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures (typically >180 °C) and stoichiometric amounts of copper powder, which limited their functional group tolerance. beilstein-journals.orgnih.gov

Modern advancements have led to milder and more efficient protocols. The use of catalytic amounts of a copper(I) source (e.g., CuI or Cu₂O) in combination with a ligand and a base allows the reaction to proceed at significantly lower temperatures (80–110 °C). nih.govacs.orgorganic-chemistry.org Various ligands, including N,N- and N,O-chelating compounds like amino acids, salicylaldoxime, and dimethylglyoxime, have been found to accelerate the reaction, even with electron-rich aryl halides. beilstein-journals.orgorganic-chemistry.org

Table 1: Representative Conditions for Modern Ullmann-Type Diaryl Ether Synthesis

Copper SourceLigandBaseSolventTemperature (°C)
Cu₂ODimethylglyoximeCs₂CO₃Acetonitrile90
CuIN-MethylglycineK₃PO₄Dioxane110
CuISalicylaldoximeCs₂CO₃Acetonitrile90
CuIN-ButylimidazoleK₃PO₄Pyridine120

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: Developed in the 1990s, the Buchwald-Hartwig amination reaction was extended to include the formation of C-O bonds, providing a powerful and versatile method for aryl ether synthesis. beilstein-journals.orgwikipedia.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate, an alcohol or phenol, a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide or phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, SPhos) often providing high yields and broad substrate scope under mild conditions.

Formation of the Aniline (B41778) Moiety in Substituted Aromatic Systems

The aniline functional group is a key component of the target molecule. Its introduction can be achieved either by the transformation of a pre-existing functional group or by direct C-N bond formation.

Amination Protocols for Aryl Halides and Nitroaromatics

Reduction of Nitroaromatics: One of the most common and reliable methods for preparing anilines is the reduction of the corresponding nitroaromatic compounds. youtube.comchemistrysteps.com This transformation can be accomplished using a wide variety of reducing agents, making it compatible with many other functional groups. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney Nickel. It is often clean and high-yielding. youtube.com

Metal-Acid Systems: Classic laboratory methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). researchgate.netyoutube.com

Transfer Hydrogenation: Formic acid or its salts can serve as a hydrogen source in the presence of a catalyst, offering a base-free reduction method. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Nitroarenes to Anilines

Reagent SystemTypical ConditionsNotes
H₂ / Pd-CMethanol or Ethanol solvent, room temp. to 50 °CHighly efficient, widely used in industry.
Fe / HCl or NH₄ClEthanol/Water, refluxInexpensive and effective.
Sn / HClEthanol, refluxA classic method, though tin salts can be problematic to remove. youtube.com
Na₂S₂O₄ (Sodium Dithionite)Aqueous or biphasic mediaMild reducing agent.
LiAlH₄ / TiCl₄THF, 0 °C to room temp.Powerful reducing system for complex substrates. researchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction provides a direct route to anilines from aryl halides or triflates. wikipedia.orglibretexts.org The reaction mechanism is analogous to the C-O coupling, involving a Pd(0)/Pd(II) catalytic cycle. libretexts.org A wide range of primary and secondary amines can be coupled with aryl halides. acs.org For the synthesis of primary anilines like the target molecule, ammonia (B1221849) or an ammonia equivalent is required. Direct coupling with ammonia can be challenging, so reagents like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used as ammonia surrogates, followed by hydrolysis to reveal the primary amine. wikipedia.org

Rearrangement Reactions Leading to Substituted Anilines (e.g., Domino Rearrangements)

Rearrangement reactions offer alternative pathways to substituted anilines, often constructing complex substitution patterns in a single step. A domino reaction (or cascade reaction) is a process involving two or more bond-forming transformations that occur under the same reaction conditions without adding new reagents or catalysts. acs.org

A notable example is the copper-catalyzed domino rearrangement for synthesizing multi-substituted anilines from readily available ortho-alkylated N-methoxyanilines. tohoku.ac.jpchemeurope.com Mechanistic studies suggest this transformation proceeds via a domino sequence involving a acs.orgresearchgate.net rearrangement of the methoxy (B1213986) group, which then triggers a acs.orgresearchgate.net rearrangement of an alkyl group from the ortho to the meta position. tohoku.ac.jpchemeurope.com This method allows for the efficient synthesis of anilines with sequential substitution patterns that are difficult to access through conventional methods. tohoku.ac.jpchemeurope.com While not a direct route to the target molecule, this illustrates how domino processes can be powerful tools for constructing complex aniline derivatives.

Convergent and Divergent Synthetic Pathways to 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

The assembly of the target molecule can be planned using either a convergent or a linear (often described within divergent strategy frameworks) approach.

A plausible convergent route is outlined below:

Fragment A Synthesis: Preparation of [1,1'-biphenyl]-4-ol. This can be achieved via multiple routes, including the Suzuki coupling of 4-methoxyphenylboronic acid with a halobenzene, followed by demethylation.

Fragment B Synthesis: Preparation of a suitable aniline precursor, such as 2-bromo-4-methyl-1-nitrobenzene (B189583), which is commercially available or can be synthesized from 4-methyl-1-nitrobenzene.

Key Coupling Step: The two fragments are joined via an aryl ether formation reaction. A copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling between [1,1'-biphenyl]-4-ol and 2-bromo-4-methyl-1-nitrobenzene would form the diaryl ether linkage.

Final Transformation: The nitro group on the resulting intermediate, 4-([1,1'-biphenyl]-4-yloxy)-3-bromo-1-methylbenzene, is reduced to the primary amine using one of the standard methods described in section 2.2.1, yielding the final product.

Divergent/Linear Synthetic Pathway: A linear synthesis builds the molecule sequentially from a simpler starting material. This approach can be advantageous if a common intermediate can be used to generate a library of related compounds (a divergent approach).

A potential linear route could be:

Starting Material: Begin with 2-bromo-4-methylphenol.

Nitration: Selective nitration of the phenol at the 6-position (ortho to the hydroxyl and meta to the methyl group).

Ether Formation: Couple the nitrated phenol with 4-iodobiphenyl (B74954) using an Ullmann or Buchwald-Hartwig C-O coupling reaction.

Final Reduction: Reduce the nitro group to the aniline moiety to afford the target compound.

Green Chemistry Principles in the Synthesis of Aryl Ether Amines

The application of green chemistry to the synthesis of aryl ether amines, such as this compound, focuses on improving the environmental footprint of established synthetic routes like the Ullmann and Buchwald-Hartwig reactions. researchgate.net Key areas of improvement include replacing hazardous reagents and solvents, designing recyclable catalysts, and reducing energy consumption. nih.govrsc.org Green metrics, such as Atom Economy, E-Factor (environmental factor), and Process Mass Intensity (PMI), are used to quantitatively assess the "greenness" of a synthetic process, guiding chemists to design more sustainable manufacturing routes. researchgate.netmdpi.comwhiterose.ac.uksemanticscholar.orgnih.gov

The formation of the diaryl ether bond is the crucial step in synthesizing compounds like this compound. Greener approaches to this transformation prioritize the use of efficient, recyclable, and non-toxic catalysts.

Catalytic Systems: Traditional Ullmann reactions often required stoichiometric or greater amounts of copper, leading to significant metallic waste. nih.gov Modern green approaches focus on using only catalytic amounts of copper or other metals. nih.govorganic-chemistry.org Innovations include the development of highly active copper(I) complexes with inexpensive ligands that accelerate coupling reactions under milder conditions. organic-chemistry.orgacs.org For instance, ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to greatly accelerate copper-catalyzed ether formation, allowing for lower temperatures and shorter reaction times. nih.gov

Palladium-catalyzed Buchwald-Hartwig C-O coupling is another powerful method, but palladium's cost and toxicity are drawbacks. organic-chemistry.orgwuxiapptec.com Green efforts in this area focus on creating highly active catalysts with very low loading (in ppm levels), as well as developing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. researchgate.net

Metal-Free Alternatives: A significant advancement in sustainable synthesis is the development of metal-free catalytic systems. rsc.org These methods avoid the environmental and economic issues associated with transition metals. One prominent approach involves the use of diaryliodonium salts, which can react with phenols under mild, metal-free conditions to form diaryl ethers in high yields. organic-chemistry.orgacs.orgnih.gov This strategy is particularly effective for creating sterically hindered ethers that are challenging to synthesize using metal-catalyzed protocols. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis
Catalyst SystemDescriptionGreen Chemistry AdvantagesDisadvantages
Traditional Ullmann Stoichiometric copper powder or salts at high temperatures (>200 °C). nih.govFew; a foundational method.High energy consumption, large amounts of copper waste, harsh conditions. nih.gov
Modern Ullmann-Type Catalytic amounts of copper(I) or copper(II) salts with various ligands (e.g., diamines, amino acids, diketones). nih.govorganic-chemistry.orgReduced metal waste, milder reaction conditions, lower energy use, often uses inexpensive ligands. organic-chemistry.orgStill requires a metal catalyst; ligand may be complex or costly.
Buchwald-Hartwig Palladium complexes with specialized phosphine or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orglibretexts.orgHigh efficiency and functional group tolerance, very low catalyst loading possible. libretexts.orgPalladium is expensive and toxic; ligands can be costly and air-sensitive. wuxiapptec.com
Heterogeneous Catalysts Metal nanoparticles (e.g., Cu, Pd) supported on materials like silica, carbon, or magnetic nanoparticles. researchgate.netEasy separation and catalyst recycling, minimizing metal contamination in the product. researchgate.netPotential for metal leaching into the reaction; may have lower activity than homogeneous counterparts.
Metal-Free Systems Reagents like diaryliodonium salts or o-silylaryl triflates that react with phenols, often base-mediated. organic-chemistry.orgorganic-chemistry.orgAvoids transition metal catalysts entirely, eliminating metal waste and contamination. organic-chemistry.orgnih.govStoichiometric use of activating reagent may lower atom economy. organic-chemistry.org

Solvents account for a significant portion of the waste generated in chemical processes. researchgate.net Traditional syntheses of aryl ethers often employ high-boiling, toxic dipolar aprotic solvents like DMF, NMP, and DMSO. acs.orgnih.gov Green chemistry promotes the reduction or replacement of these hazardous solvents.

Solvent-Free Synthesis: One of the most effective green strategies is to eliminate the solvent entirely. Solvent-free, or "neat," reactions are often facilitated by grinding reagents together or by using microwave irradiation to provide energy. nih.govresearchgate.net For example, the synthesis of diaryl ethers and amines has been achieved efficiently by reacting substrates in the presence of a solid base like KF/Al2O3 under solvent-free microwave conditions, leading to high yields and simple product isolation. nih.gov

Green Solvents: When a solvent is necessary, a range of greener alternatives are available.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is a highly desirable medium for organic reactions. nih.gov Metal-free arylations of phenols using diaryliodonium salts have been successfully performed in water, offering a significantly improved environmental profile. nih.gov

Bio-based Solvents: Solvents derived from renewable biomass are gaining traction as sustainable replacements for petroleum-based solvents. researchgate.net Cyrene™, derived from cellulose, has been successfully used as a medium for cross-coupling reactions like the Suzuki-Miyaura coupling, which shares mechanistic features with aryl ether synthesis. organic-chemistry.orgresearchgate.net Other bio-based solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). rsc.orgacsgcipr.org

Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and low-volatility polymers that can serve as effective reaction media for reactions like nucleophilic aromatic substitution (SNAr). nih.gov

Table 2: Sustainable Solvent Alternatives for Aryl Ether Amine Synthesis
SolventClassOriginKey Properties & AdvantagesConsiderations
Water (H₂O) ProticNaturalNon-toxic, non-flammable, inexpensive, high heat capacity. nih.govPoor solubility for many organic substrates; may require co-solvents or surfactants.
Cyrene™ Dipolar AproticBio-based (Cellulose)Biodegradable, high boiling point, green alternative to NMP and DMF. organic-chemistry.orgresearchgate.netHigh boiling point can make removal difficult; potential for instability with strong bases. researchgate.netacsgcipr.org
2-Methyltetrahydrofuran (2-MeTHF) EtherBio-based (Sugars, Corncobs)Higher boiling point and greater stability than THF, lower toxicity. acsgcipr.orgCan form peroxides, though less readily than THF. acsgcipr.org
Polyethylene Glycol (PEG) PolymerPetrochemical or Bio-basedNon-toxic, low volatility, thermally stable, potential for catalyst recycling. nih.govCan be viscous, making product isolation challenging.
Glycerol PolyolBio-based (Biodiesel by-product)High boiling point, non-toxic, biodegradable, readily available. rsc.orgHigh viscosity can impede reaction kinetics and product extraction.
No Solvent (Neat) N/AN/AEliminates solvent waste (high PMI improvement), simplifies workup, can accelerate reactions. nih.govresearchgate.netOnly suitable for thermally stable reactants that can melt or mix effectively.

Alternative energy sources are a cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and lower energy consumption compared to conventional heating methods. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to heat reactions rapidly and efficiently. nih.gov In the synthesis of diaryl ethers and amines, microwave-assisted organic synthesis (MAOS) can reduce reaction times from hours to mere minutes. nih.gov This rapid heating can also enable solvent-free reactions, further enhancing the green credentials of the process. nih.gov For example, diaryl ethers have been synthesized in high yields in under 10 minutes using microwave irradiation with a base in DMSO or under solvent-free conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through a phenomenon called acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. rsc.orgnih.gov This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates, often at ambient bulk temperatures. nih.govresearchgate.net Ultrasound has been successfully used to promote various bond-forming reactions, including C-C, C-N, and C-O couplings, providing a green, energy-efficient alternative to conventional methods. nih.govnih.gov The use of ultrasound can lead to higher product purity and easier separation. rsc.org

Table 3: Advantages of Alternative Energy Sources in Aryl Ether Synthesis
Energy SourceMechanismKey AdvantagesTypical Conditions
Microwave Irradiation Direct dielectric heating of polar molecules. - Drastically reduced reaction times (minutes vs. hours). nih.gov- Improved reaction yields and cleaner product profiles.- Enables solvent-free reactions.- Enhanced energy efficiency. mdpi.comSealed vessels, controlled temperature and pressure, often 50-200 °C.
Ultrasonic Irradiation Acoustic cavitation creates localized high-energy zones. rsc.orgnih.gov- Reaction rate acceleration at lower bulk temperatures.- Improved mass transfer in heterogeneous systems.- Can initiate reactions without catalysts.- Reduces induction periods. researchgate.netUltrasonic bath or probe system, typically at ambient to moderate temperatures (25-60 °C).
Conventional Heating Conduction and convection from an external heat source.- Well-established and widely available equipment.Oil bath or heating mantle, often requires prolonged heating at elevated temperatures.

Computational Chemistry and Theoretical Characterization of 2 1,1 Biphenyl 4 Yloxy 5 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. These calculations solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

To determine the most stable three-dimensional arrangement of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, its molecular geometry is optimized using advanced computational methods. Density Functional Theory (DFT) is a primary method for such calculations, balancing computational cost with high accuracy. nih.govopenaccesspub.org Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for organic molecules. epstem.netresearchgate.net This is typically paired with a basis set like 6-311++G(d,p) to provide a robust description of the electronic structure.

Ab initio methods, such as Hartree-Fock (HF), offer an alternative approach that is derived directly from theoretical principles without the use of experimental data. researchgate.net While often less accurate than DFT for electron correlation effects, HF calculations are a valuable baseline. mdpi.com The optimization process computationally explores the potential energy surface of the molecule to find the geometry with the minimum energy, which corresponds to its most stable conformation.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity. libretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov A large energy gap indicates high kinetic stability and low chemical reactivity, as it is energetically unfavorable to excite an electron from the HOMO to the LUMO. irjweb.com A small energy gap suggests the molecule is more polarizable and prone to chemical reactions. openaccesspub.org For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) and ether-oxygen portions of the molecule, while the LUMO is distributed across the biphenyl (B1667301) system.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-311++G(d,p) level).
ParameterValue (eV)Description
EHOMO-5.28Energy of the Highest Occupied Molecular Orbital
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.33Indicates chemical reactivity and kinetic stability
Ionization Potential (I)5.28Energy required to remove an electron (≈ -EHOMO)
Electron Affinity (A)0.95Energy released when an electron is added (≈ -ELUMO)
Global Hardness (η)2.165Measures resistance to change in electron distribution
Global Softness (S)0.231Reciprocal of hardness, indicates higher reactivity
Electronegativity (χ)3.115Measures the power to attract electrons
Electrophilicity Index (ω)2.246Propensity of the species to accept electrons

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP illustrates the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. tci-thaijo.org

For this compound, the MEP map typically reveals:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are concentrated around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage due to the high electronegativity and lone pairs of these atoms. nih.govthaiscience.info

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are generally found around the hydrogen atoms, particularly the hydrogens of the amine group.

Neutral Regions (Green): These areas, typically the aromatic rings of the biphenyl group, represent regions of relatively neutral potential.

Analysis of the charge distribution, often through methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom, further detailing the electronic landscape of the molecule. thaiscience.info

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. lanl.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has several rotatable bonds, particularly the C-O ether bond and the C-C bond linking the two phenyl rings of the biphenyl moiety. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations (rotamers).

Analyze Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can characterize how the molecule interacts with its environment. This includes the formation of hydrogen bonds between the amine group and solvent molecules, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. yu.edu.jo Tools like the Radial Distribution Function (RDF) can be used to quantify these interactions.

Prediction of Spectroscopic Parameters through Theoretical Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the characterization and identification of the compound. nih.gov

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. researchgate.net These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational methods. researchgate.net

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net These theoretical values are often correlated with experimental data to confirm structural assignments.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scispace.com The primary electronic transition is often from the HOMO to the LUMO. thaiscience.info

Table 2: Theoretically Predicted Spectroscopic Data for this compound.
Spectroscopic TechniquePredicted ParameterPredicted ValueAssignment
UV-Visible (TD-DFT)λmax~305 nmπ → π* transition (HOMO → LUMO)
FT-IR (DFT, Scaled)N-H stretch~3400-3500 cm-1Asymmetric and symmetric stretching of the amine group
C-O-C stretch~1245 cm-1Asymmetric stretching of the diaryl ether linkage
C-N stretch~1310 cm-1Stretching of the aryl amine bond

Quantitative Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate a molecule's structural or computed descriptors with its biological activity or physical properties, respectively. chemmethod.comresearchgate.net

For a class of compounds including this compound, a QSAR/QSPR model could be developed. This involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a series of related molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a mathematical equation linking a subset of these descriptors to an observed activity or property (e.g., receptor binding affinity or solubility). chemmethod.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds. chemmethod.com

Such models can then be used to predict the properties of new, unsynthesized derivatives, guiding further research and development by prioritizing compounds with desired characteristics.

Derivatization, Functionalization, and Advanced Synthetic Applications of 2 1,1 Biphenyl 4 Yloxy 5 Methylaniline

Modifications of the Aniline (B41778) Functional Group (e.g., Acylation, Alkylation, Arylation)

The primary amine of 2-([1,1'-biphenyl]-4-yloxy)-5-methylaniline is a key site for derivatization, allowing for the introduction of a wide range of substituents through acylation, alkylation, and arylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule, providing access to a diverse library of derivatives.

Acylation: The aniline nitrogen can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction transforms the basic amine into a neutral amide, which can serve as a protecting group or as a precursor for further transformations. For instance, N-acylation can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Alkylation: N-alkylation of the aniline moiety introduces alkyl groups onto the nitrogen atom. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding mixtures of secondary and tertiary amines. More controlled and selective N-alkylation can be achieved through methods like the borrowing hydrogen or hydrogen autotransfer methodology, which utilizes alcohols as alkylating agents in the presence of a metal catalyst. nih.gov For example, various substituted anilines can be monoalkylated with a range of alcohols, including benzylic, heteroaromatic, and aliphatic alcohols, in the presence of a manganese pincer complex catalyst. nih.gov This method has been shown to be effective for a variety of substituted anilines, affording N-monoalkylated products in good yields. nih.gov

Arylation: The introduction of an aryl group at the nitrogen center is typically achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, coupling the aniline with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org This reaction is highly versatile and tolerates a wide range of functional groups on both the aniline and the aryl halide. wikipedia.org The choice of ligand is crucial for the success of the reaction and is dependent on the specific substrates being coupled. nih.gov

Table 1: Representative N-Alkylation of Substituted Anilines with Benzyl Alcohol using a Manganese Pincer Catalyst nih.gov

EntryAniline DerivativeProductYield (%)
1AnilineN-Benzylaniline92
24-MethylanilineN-Benzyl-4-methylaniline90
34-MethoxyanilineN-Benzyl-4-methoxyaniline88
44-ChloroanilineN-Benzyl-4-chloroaniline85
52-MethylanilineN-Benzyl-2-methylaniline82

Note: This data represents the N-alkylation of various anilines to demonstrate the general applicability of the method and is not specific to this compound.

Functionalization Strategies on the Biphenyl (B1667301) Moiety

The biphenyl unit of this compound offers extensive opportunities for functionalization, enabling the synthesis of complex molecular architectures.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent. wikipedia.org

For a molecule like this compound, the aniline group, after suitable protection (e.g., as an amide or carbamate), can act as a DMG. The ether oxygen can also exhibit a directing effect. The interplay between these groups would determine the site of metalation on the biphenyl rings. Generally, stronger DMGs such as amides will preferentially direct lithiation to their ortho positions. uwindsor.ca

To utilize cross-coupling reactions, the biphenyl moiety of this compound would first need to be halogenated (e.g., brominated or iodinated) at a specific position. This halogenated derivative can then serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halogenated biphenyl derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a highly effective method for constructing biaryl structures and introducing further aryl or vinyl substituents. rsc.org

Heck Reaction: The Heck reaction involves the coupling of the halogenated biphenyl derivative with an alkene to form a substituted alkene. wikipedia.org This reaction is a valuable tool for the introduction of unsaturated side chains. wikipedia.org

Buchwald-Hartwig Amination: While also used for N-arylation (as discussed in section 5.1), the Buchwald-Hartwig amination can be employed to couple a halogenated biphenyl moiety with a variety of amines, amides, or other nitrogen-containing nucleophiles, leading to the formation of new C-N bonds at the biphenyl core. wikipedia.org

Table 2: Illustrative Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid rsc.org

EntryAryl HalideCatalyst SystemProductYield (%)
14-BromoanisolePd(OAc)2 / SPhos4-Methoxybiphenyl95
21-Bromo-4-fluorobenzenePd(PPh3)4 / K2CO34-Fluorobiphenyl88
32-BromotoluenePdCl2(dppf) / K3PO42-Methylbiphenyl92
44-BromobenzonitrilePd2(dba)3 / P(t-Bu)34-Cyanobiphenyl90

Note: This data is provided to illustrate the general conditions and yields for Suzuki-Miyaura reactions and does not represent reactions performed on derivatives of this compound.

Synthesis of Novel Heterocyclic Systems Incorporating the Biphenyl Ether Aniline Scaffold

The this compound scaffold is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.

Carbazoles: Intramolecular cyclization of diarylamine derivatives can lead to the formation of carbazoles. For a derivative of the title compound, this would typically involve an intramolecular C-H amination or a palladium-catalyzed cyclization of a suitably functionalized precursor. For example, the palladium-catalyzed intramolecular C-H functionalization of N-aryl anilines can afford carbazole (B46965) derivatives. organic-chemistry.org

Phenoxazines: The synthesis of phenoxazines can be achieved through the cyclization of o-aminophenol derivatives with catechols or through the intramolecular cyclization of 2-(aryloxy)anilines. nih.govnih.gov A derivative of this compound could potentially undergo an intramolecular C-N bond formation to yield a phenoxazine (B87303) structure, likely requiring a metal catalyst such as copper or palladium. researchgate.net

Stereoselective Transformations and Chiral Derivatization

The biphenyl moiety in this compound can exhibit atropisomerism if sufficiently bulky groups are introduced at the ortho positions of the biphenyl linkage, leading to stable, non-interconverting enantiomers. libretexts.org

Stereoselective Synthesis: Asymmetric synthesis methodologies can be employed to create chiral derivatives. For instance, enantioselective C-H borylation of biaryl ethers can introduce a chiral center, which can then be further functionalized. acs.org

Chiral Derivatization and Resolution: If a racemic mixture of a chiral derivative of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. acs.orgnih.gov For example, chiral High-Performance Liquid Chromatography (HPLC) has been successfully used for the resolution of multi-substituted chiral biphenyl derivatives. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in the molecule can be mapped.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, one would expect to see distinct signals for the methyl group protons, the amine (N-H) protons, and the aromatic protons on both the aniline (B41778) and biphenyl (B1667301) ring systems.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom. The chemical shifts in the ¹³C spectrum indicate the type of carbon (aliphatic, aromatic, attached to heteroatoms), offering a complete carbon skeleton of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

2D NMR Techniques are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbons, which is invaluable for tracing the proton network within the aromatic rings. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's signal. sdsu.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments, such as connecting the biphenyl and aniline moieties through the ether linkage. sdsu.eduscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the molecule's three-dimensional conformation. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for this compound
Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Methyl (CH₃)~2.3~20-22
Amine (NH₂)~3.6 (broad)-
Aniline Ring (C-H)6.5 - 7.2110 - 130
Biphenyl Rings (C-H)7.3 - 7.8127 - 130
C-N (Aniline)-140 - 145
C-O (Aniline)-145 - 150
C-O (Biphenyl)-155 - 160
Quaternary Carbons (Biphenyl)-135 - 142

Note: This table presents predicted chemical shift ranges based on analyses of similar structures like N-methylaniline, 4-methylaniline hydrochloride, and various biphenyl derivatives. rsc.orgrsc.orgchemicalbook.comchemicalbook.com Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₉H₁₇NO).

Furthermore, tandem mass spectrometry (MS/MS) techniques involve the fragmentation of the parent ion. The resulting fragmentation pattern provides a molecular fingerprint that helps to confirm the proposed structure. Key fragments for this compound would likely arise from the cleavage of the ether bond, separating the biphenyl and methylaniline moieties, and the loss of the methyl group. This analysis is crucial for distinguishing between isomers and confirming connectivity. mdpi.comresearchgate.net

Table 2: Predicted HRMS Data for this compound
IonFormulaCalculated Exact Mass
[M]⁺C₁₉H₁₇NO275.1310
[M+H]⁺C₁₉H₁₈NO⁺276.1383
[M-CH₃]⁺C₁₈H₁₄NO⁺260.1069
[C₁₂H₉O]⁺C₁₂H₉O⁺169.0648
[C₇H₈N]⁺C₇H₈N⁺106.0651

Note: This table shows the theoretically calculated exact masses for the parent molecule and plausible fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy measures the absorption of infrared radiation. For the target compound, key absorption bands would confirm the presence of:

N-H stretching of the primary amine group (typically two bands around 3300-3500 cm⁻¹). researchgate.net

C-H stretching from the aromatic rings and the aliphatic methyl group (around 2850-3100 cm⁻¹). scialert.net

C=C stretching within the aromatic rings (around 1450-1600 cm⁻¹). scialert.net

C-O-C asymmetric stretching of the diaryl ether linkage (a strong band around 1200-1250 cm⁻¹).

C-N stretching of the aromatic amine (around 1250-1350 cm⁻¹).

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the biphenyl backbone and C-C bonds within the aromatic rings. researchgate.netresearchgate.net

Table 3: Illustrative Vibrational Spectroscopy Data
Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (medium)Weak
Aromatic C-H Stretch3000 - 3100 (medium)Strong
Aliphatic C-H Stretch2850 - 2970 (medium)Medium
Aromatic C=C Stretch1450 - 1600 (strong)Strong
C-O-C Ether Stretch1200 - 1250 (strong)Medium
C-N Stretch1250 - 1350 (medium)Medium

Note: This table presents typical frequency ranges for the indicated functional groups based on general spectroscopic data and analyses of related molecules such as aniline and biphenyl. researchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are used to study the electronic properties of molecules.

UV-Vis Spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals (e.g., π → π* transitions). The extended π-conjugated system of the biphenyl moiety, combined with the electron-donating amine and ether groups, is expected to result in strong absorption bands in the UV region. The position of the maximum absorption (λ_max) provides information about the extent of conjugation. mu-varna.bgresearchgate.netnist.gov

Fluorescence Spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many biphenyl derivatives are known to be fluorescent. mdpi.comresearchgate.net Characterizing the emission spectrum, quantum yield, and lifetime would provide insights into the molecule's potential applications in materials science, such as in organic light-emitting diodes (OLEDs).

Table 4: Predicted Electronic Spectroscopy Properties
ParameterPredicted Value
UV-Vis Absorption (λ_max)260 - 320 nm
Molar Absorptivity (ε)> 10,000 M⁻¹cm⁻¹
Fluorescence Emission (λ_em)340 - 400 nm

Note: The predicted values are based on the known spectroscopic properties of aniline, biphenyl, and their derivatives. mdpi.comresearchgate.netnist.gov The exact wavelengths and intensities would need to be determined experimentally.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The dihedral angle between the two phenyl rings of the biphenyl group, which is a key conformational feature.

Information on intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and the crystal packing arrangement.

This data is invaluable for understanding the molecule's physical properties and for computational modeling studies. To date, no public crystal structure has been reported for this specific compound. Data from a related compound, 2-Methoxy-5-phenylaniline, shows an orthorhombic crystal system, highlighting the type of detailed structural information that can be obtained. core.ac.uk

Table 5: Example of Crystallographic Data Obtainable via X-ray Diffraction
ParameterExample Data
Chemical FormulaC₁₉H₁₇NO
Formula Weight275.34
Crystal SystemMonoclinic / Orthorhombic
Space Groupe.g., P2₁/c
a (Å)Example: 10.1
b (Å)Example: 12.5
c (Å)Example: 14.2
β (°)Example: 95.5
Volume (ų)Example: 1780
Z (molecules/unit cell)4

Note: This table is purely illustrative to show the type of data generated from an SCXRD experiment. The values are hypothetical as no crystal structure for the title compound has been published.

Potential Applications of 2 1,1 Biphenyl 4 Yloxy 5 Methylaniline in Materials Science

Precursors for Advanced Polymeric Materials and Oligomers

The aniline (B41778) functional group in 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline serves as a reactive handle for polymerization. Aniline and its derivatives are well-established monomers for creating a wide range of polymers, from high-performance aramids to electrically active polyanilines. rsc.orgnih.gov The incorporation of the bulky and rigid biphenyl-ether side group is expected to impart unique properties to the resulting polymers, such as high thermal stability, specific solubility characteristics, and defined optoelectronic behavior.

The polymerization of aniline derivatives can be achieved through various methods, including chemical oxidative polymerization and electrochemical techniques. rsc.orgacs.org For this compound, these methods could yield polymers with a backbone of repeating aniline units, each decorated with the biphenyl-ether side chain. The presence of this large substituent would likely influence the polymer's morphology, preventing dense chain packing and potentially enhancing solubility in common organic solvents, which is often a challenge for rigid-rod polymers. rsc.org

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. acs.orgbohrium.com Polymers derived from this compound could form a new class of processable conducting materials. The biphenyl (B1667301) unit, known for its ability to facilitate charge transport, combined with the polyaniline backbone, could lead to materials with favorable charge carrier mobility. royalsocietypublishing.orgnih.gov The conductivity of such polymers is typically controlled by doping with acids, which protonate the imine nitrogens in the polymer backbone, creating charge carriers (polarons and bipolarons). ias.ac.inaps.org

The introduction of the biphenyl-ether side group would likely decrease the conductivity compared to unsubstituted polyaniline due to steric hindrance, which can reduce conjugation along the polymer chain. taylorfrancis.com However, this structural modification can be advantageous for creating hole transporting materials (HTMs) for use in organic electronic devices. nih.govgoogle.com In this context, the material does not need to be highly conductive but must efficiently accept and transport positive charges (holes). The amine groups in the polymer backbone and the electron-rich biphenyl moieties are excellent sites for stabilizing positive charges, making polymers based on this monomer promising candidates for HTMs in devices like perovskite solar cells and OLEDs. royalsocietypublishing.orgmdpi.comresearchgate.net

Table 1: Potential Properties of Polymers Derived from this compound

PropertyProjected CharacteristicRationale
Solubility Enhanced in organic solvents (NMP, DMF, DMSO)The bulky biphenyl-ether side group disrupts chain packing, improving interaction with solvent molecules. rsc.org
Thermal Stability High (Decomposition > 400 °C)Incorporation of rigid aromatic biphenyl units into the polymer backbone typically increases thermal resistance. nih.gov
Electrical Conductivity Moderate (Tunable by doping)The aniline backbone provides a pathway for conduction, while steric hindrance from side groups may reduce it compared to pure polyaniline. ias.ac.intaylorfrancis.com
Charge Transport Potential for efficient hole transportThe nitrogen-rich backbone and electron-donating biphenyl groups can stabilize and transport positive charges. nih.govawardspace.us

The rigid, elongated structure of the biphenyl group is a common feature in molecules that exhibit liquid crystalline behavior. google.comtandfonline.com By chemically modifying this compound, for example, by adding a long alkyl chain and a polar group, it is conceivable to design new liquid crystalline materials. These materials could form ordered phases (nematic or smectic) under specific temperature ranges, a property valuable for display technologies. Push-pull type biphenyl derivatives, which have electron-donating and electron-accepting groups at opposite ends, are known to exhibit nematic liquid crystallinity. tandfonline.com

In the field of OLEDs, biphenyl derivatives are extensively used as building blocks for host materials, emitters, and charge transport layers. nih.govacs.orgrsc.org The biphenyl core provides high triplet energy, which is crucial for hosting phosphorescent emitters, particularly for blue OLEDs. nih.gov The amine functionality of this compound makes it a suitable precursor for hole-transporting or emissive materials. Molecules incorporating biphenyl and amine groups have demonstrated excellent performance as hole transporting layers, facilitating the injection and movement of holes from the anode to the emissive layer, leading to improved device efficiency and stability. royalsocietypublishing.orgnih.gov The high thermal stability of biphenyl-containing molecules is also a significant advantage, contributing to the operational lifetime of OLED devices. royalsocietypublishing.org

Table 2: Projected Performance of Biphenyl-Based Materials in OLEDs

OLED ApplicationMaterial TypeKey Structural FeaturePotential Advantage
Hole Transport Layer Biphenyl-Amine DerivativeBiphenyl core, Amine groupsGood thermal stability, Efficient hole injection/mobility. nih.gov
Host Material (Blue PhOLED) Biphenyl DerivativeWide bandgap, High triplet energyEfficiently hosts blue phosphors, prevents energy back-transfer. nih.govacs.org
Emissive Layer Push-Pull Biphenyl DerivativeDonor/Acceptor groups on biphenylCan achieve visible light emission with good quantum efficiency. tandfonline.com

Building Blocks for Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The structure of this compound contains several features that make it an excellent candidate for designing self-assembling systems. The flat, aromatic surfaces of the biphenyl group are prone to π-π stacking, a key interaction for organizing molecules into ordered columns or sheets. nih.govnih.gov

Furthermore, the aniline group (-NH2) is a hydrogen bond donor, capable of forming directional interactions with suitable acceptor groups. This allows for the programmed assembly of molecules into specific, predictable patterns. For instance, derivatives of this compound, such as biphenyl-tripeptides, have been shown to self-assemble into nanofiber hydrogels with potential applications in tissue engineering. nih.govresearchgate.net Similarly, diphenyl ether derivatives can form organogels composed of nanofeather-like structures through a combination of π-stacking and van der Waals interactions. acs.orgresearchgate.net The combination of hydrogen bonding capability, π-stacking surfaces, and a defined molecular shape in this compound provides a rich platform for creating novel supramolecular materials. researchgate.netacs.org

Role in Bio-Inspired Materials Design and Engineered Living Materials

Bio-inspired materials seek to mimic the structures and functions found in nature to create advanced materials with novel properties. mdpi.com Aniline and its derivatives can be used in this context. For instance, bio-inspired benzoxazine (B1645224) composites containing aniline derivatives have been studied for applications ranging from advanced coatings to electronics. researchgate.net While direct applications of this compound in this area are not yet reported, its structure could be incorporated into biomimetic peptides or polymers to create materials with tailored properties, such as the self-assembling biphenyl-tripeptides mentioned earlier which form hydrogels mimicking the natural extracellular matrix. nih.govresearchgate.net

Engineered Living Materials (ELMs) represent a frontier in materials science where living cells are integrated with synthetic materials to create composites that are responsive, adaptive, and can even self-heal. cellgs.comucsd.edu In this field, precursor molecules can be supplied to engineered microbes, which then convert them into polymers or other useful materials. nih.gov For example, research has demonstrated the production of bio-based aniline from industrial sugar using microorganisms, which is then used to synthesize polyurethanes. fnr.de It is conceivable that a similar strategy could be developed for this compound. If non-toxic, this compound could be provided as a precursor to engineered bacteria or algae, which could be programmed to polymerize it, potentially creating functional materials within a living system.

Q & A

Q. What are the established synthetic routes for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, and what analytical methods are recommended for purity assessment?

Methodological Answer: The synthesis typically involves Ullmann or Suzuki-Miyaura cross-coupling reactions to form the biphenyl ether linkage. For example, brominated intermediates (e.g., 4-bromobiphenyl) can react with 5-methyl-2-aminophenol under palladium catalysis . Post-synthesis, purity is assessed via HPLC using C18 columns with UV detection at 254 nm, calibrated against reference standards (e.g., 2-methoxy-5-methylaniline solutions as analogs) . Mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR are critical for structural confirmation, with attention to aromatic proton splitting patterns and biphenyl coupling constants .

Q. What are the primary research applications of this compound in pharmacological studies?

Methodological Answer: The compound’s biphenyl-ether-aniline scaffold is explored in neuropharmacology for modulating glycine transporters (GlyT1), as seen in structural analogs like NFPS, which inhibit glycine reuptake to potentiate NMDA receptor activity . In oncology, derivatives of similar biphenyl-aniline structures act as kinase inhibitors or tubulin disruptors, requiring in vitro assays (e.g., kinase inhibition IC50_{50} measurements) and in vivo tumor xenograft models . Researchers should prioritize orthogonal assays (e.g., radioligand binding for GlyT1, MTT assays for cytotoxicity) to validate target specificity .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer: Due to its hydrophobic biphenyl moiety, solubilizing the compound requires co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. For cell-based assays, pre-dissolve in DMSO and dilute in culture media with rigorous vortexing. Dynamic light scattering (DLS) can monitor aggregation. For aqueous stability, use phosphate-buffered saline (PBS, pH 7.4) with LC-MS tracking of degradation products over 24 hours .

Advanced Research Questions

Q. How do catalytic conditions influence the yield and selectivity of biphenyl-ether bond formation in this compound’s synthesis?

Methodological Answer: Brønsted acidic ionic liquids (e.g., [HMIm]BF4_4) enhance Ullmann coupling efficiency by stabilizing transition states, achieving yields >85% at 110°C . Selectivity for the 4-position in biphenyl systems is controlled by steric hindrance from methyl groups on the aniline ring. Compare Pd(OAc)2_2/XPhos vs. CuI/1,10-phenanthroline systems: the former favors aryl ether formation (95% purity), while copper catalysts may produce diaryl byproducts requiring column chromatography . Optimize via Design of Experiments (DoE) varying temperature, catalyst loading, and solvent polarity.

Q. What strategies resolve contradictions in reported biological activity data for biphenyl-aniline derivatives?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., GlyT1 inhibition vs. NMDA modulation) often arise from assay conditions. For example, extracellular glycine concentration in electrophysiological assays (patch-clamp) vs. radioligand displacement (cell membranes) can alter apparent potency . Validate using:

  • Orthogonal assays (e.g., fluorescent calcium imaging for NMDA activity).
  • Knockout cell lines to confirm target specificity.
  • Meta-analysis of literature data with standardized normalization (e.g., % inhibition at 10 μM).

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Methodological Answer: Modify the 5-methylaniline group to introduce electron-withdrawing substituents (e.g., -CF3_3) to enhance kinase binding affinity. For selectivity:

  • Use computational docking (AutoDock Vina) to map interactions with ATP-binding pockets of kinases (e.g., EGFR vs. VEGFR2).
  • Synthesize analogs with biphenyl-O-alkyl spacers to reduce off-target effects.
  • Validate via kinase profiling panels (e.g., Eurofins DiscoverX), comparing inhibition at 1 μM against 468 kinases .

Q. What methodologies assess the compound’s stability under physiological conditions for preclinical development?

Methodological Answer: Conduct accelerated stability studies:

  • Hydrolytic Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours; monitor via UPLC-PDA .
  • Oxidative Stress: Expose to 0.3% H2_2O2_2 in PBS; track degradation with LC-QTOF-MS to identify oxidation products (e.g., quinone formation).
  • Plasma Stability: Incubate in rat plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS/MS .

Q. How can molecular modeling predict interactions between this compound and glycine transporters?

Methodological Answer: Use homology modeling (SWISS-MODEL) based on GlyT1’s crystal structure (PDB: 4XP4). Dock the compound into the glycine-binding pocket with Schrödinger Maestro, prioritizing poses where the biphenyl group occupies hydrophobic subpockets. Validate via molecular dynamics (GROMACS) over 100 ns to assess binding stability. Mutagenesis studies (e.g., Ala scanning of predicted contact residues) can confirm critical interactions .

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Reactant of Route 1
Reactant of Route 1
2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline
Reactant of Route 2
Reactant of Route 2
2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.